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N-(2-ethoxyphenyl)-2-ethylpiperidine-1-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-2-ethylpiperidine-1-carboxamide is an organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of an ethoxyphenyl group attached to the piperidine ring, which is further substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-ethylpiperidine-1-carboxamide typically involves the reaction of 2-ethoxyphenylamine with ethyl piperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach can improve yield and reduce production time compared to traditional batch synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-ethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-ethoxyphenyl)-2-ethylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2-methoxybenzamide
- N-(2-ethoxyphenyl)-2-(2-{[(4-fluorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridin-3-yl)butanamide
Uniqueness
N-(2-ethoxyphenyl)-2-ethylpiperidine-1-carboxamide is unique due to its specific structural features, such as the ethoxyphenyl and ethyl groups attached to the piperidine ring.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-ethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-9-7-8-12-18(13)16(19)17-14-10-5-6-11-15(14)20-4-2/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKPNAHOMZPYOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)NC2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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